Superior BRD4-BD1 Binding Affinity Compared to JQ1, OTX015, and GSK525762
In a direct head-to-head comparison using AlphaLISA binding assays, BRD4 Inhibitor-10 (BI 894999) exhibits an IC50 of 5 ± 3 nM against BRD4-BD1, which is substantially lower than the IC50 values for JQ1 (111 ± 74 nM), OTX015 (200 ± 119 nM), and GSK525762 (262 ± 88 nM) [1]. This represents a >20-fold increase in potency compared to the next most potent comparator, JQ1.
| Evidence Dimension | BRD4-BD1 binding affinity (IC50) |
|---|---|
| Target Compound Data | 5 ± 3 nM |
| Comparator Or Baseline | JQ1: 111 ± 74 nM; OTX015: 200 ± 119 nM; GSK525762: 262 ± 88 nM |
| Quantified Difference | ≥22-fold lower IC50 vs JQ1; ≥40-fold lower vs OTX015; ≥52-fold lower vs GSK525762 |
| Conditions | AlphaLISA binding assay, cell-free conditions |
Why This Matters
Higher binding affinity enables lower drug concentrations to achieve target engagement, potentially reducing off-target effects and improving therapeutic index.
- [1] Gollner A, et al. Sensitivity of BI 894999. British Journal of Cancer. 2022;127(6):1000-1010. Table 1A. View Source
